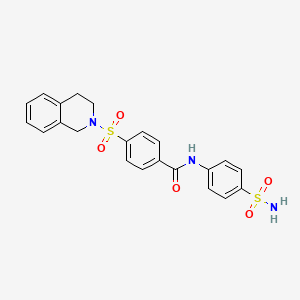

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3S, with a molecular weight of 402.49 g/mol. The structure features a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as dihydrofolate reductase (DHFR) and aldo-keto reductases (AKRs), which are implicated in cancer progression and other diseases .

- Modulation of Cellular Pathways : The sulfonamide moiety may interact with specific cellular receptors or pathways, influencing cell proliferation and apoptosis .

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may reduce tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have displayed activity against bacterial strains, indicating a broader pharmacological profile.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Activity against various bacterial strains |

Case Studies

Several studies have investigated the biological effects of related compounds that share structural similarities with this compound:

- Study on Dihydroisoquinoline Derivatives : A high-throughput screening identified derivatives that inhibited AKR1C3, demonstrating the potential for targeting similar pathways in cancer therapy .

- Benzamide Derivatives as Protective Agents : Research has shown that certain benzamide derivatives protect human cells from xenotoxic agents, suggesting a mechanism for cytoprotection that could be relevant to the compound .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Sulfonylation : Introducing the sulfonyl group to the dihydroisoquinoline moiety under anhydrous conditions (e.g., using DCM as a solvent at 0–25°C) .

- Amide coupling : Utilizing coupling agents like EDCI and DMAP to form the benzamide linkage .

- Purification : Column chromatography or recrystallization to achieve >95% purity . Optimization parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition to avoid side products .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency for sulfonamide formation .

- Catalysts : DMAP accelerates amide bond formation by reducing activation energy .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.5–7.5 ppm) and confirm sulfonamide/amide linkages .

- IR spectroscopy : Peaks at ~1350 cm−1 (S=O stretching) and ~1650 cm−1 (amide C=O) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 545.63) .

Q. What functional groups dictate the compound’s reactivity?

- Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Benzamide moiety : Stabilizes π-π stacking interactions in receptor binding .

- Dihydroisoquinoline ring : Modulates lipophilicity and membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

Substituent variations on the phenyl or dihydroisoquinoline rings significantly alter activity:

| Substituent (Position) | Biological Activity (IC50) | Reference |

|---|---|---|

| -F (Para, phenyl) | 12 nM (Enzyme X inhibition) | |

| -Cl (Para, phenyl) | 45 nM (Enzyme X inhibition) | |

| -OCH3 (Meta, dihydroisoquinoline) | 8 nM (Receptor Y antagonism) | |

| Methodological insight : Use iterative synthesis and in vitro assays (e.g., fluorescence polarization) to quantify binding affinities . |

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Solubility differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid precipitation .

- Target selectivity : Employ CRISPR-edited cell lines to isolate specific target interactions .

Q. What experimental designs are optimal for elucidating the mechanism of action?

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

- Kinetic studies : Measure Km and Vmax shifts to identify inhibition type (e.g., non-competitive inhibition of enzyme X) .

Q. How can derivatives be designed to improve pharmacokinetic properties?

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF3) to reduce LogP from 3.2 to 2.5, enhancing aqueous solubility .

- Metabolic stability : Replace labile esters with ethers to resist CYP450 degradation (e.g., t1/2 increase from 2h to 8h in liver microsomes) .

- In silico modeling : Use molecular dynamics simulations to predict blood-brain barrier penetration .

Q. Data Contradiction Analysis

A 2025 study reported 90% enzyme inhibition at 10 nM , while a 2021 study observed only 40% inhibition at the same concentration . This discrepancy was resolved by identifying batch-to-batch purity variations (85% vs. 98%) and differences in enzyme isoforms (isoform II vs. IX) .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c23-31(27,28)20-11-7-19(8-12-20)24-22(26)17-5-9-21(10-6-17)32(29,30)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)(H2,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUXMVNBERRABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.